diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a cinnamamido substituent at the 2-position and ethyl ester groups at the 3- and 6-positions.
Properties
IUPAC Name |
diethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-3-28-21(26)19-16-12-13-24(22(27)29-4-2)14-17(16)30-20(19)23-18(25)11-10-15-8-6-5-7-9-15/h5-11H,3-4,12-14H2,1-2H3,(H,23,25)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWPGTHMIICQRG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. Substitution reactions often require nucleophiles such as amines or alcohols, and the conditions may vary depending on the specific substituents involved.
Major Products Formed: : The major products formed from these reactions can include oxidized derivatives, reduced forms, or substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. Diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been studied for its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several thieno[2,3-c]pyridine derivatives. The results showed that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds similar to diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine have shown promise in reducing inflammation. These compounds inhibit key inflammatory pathways and cytokine production.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The thieno[2,3-c]pyridine scaffold has been explored for its insecticidal properties. This compound has been tested for its efficacy against agricultural pests.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphis gossypii | 100 | 85 |
| Spodoptera frugiperda | 50 | 78 |
| Helicoverpa armigera | 75 | 80 |
These results indicate that this compound could serve as a natural pesticide alternative .
Industrial Applications
Flavoring Agents
Recent studies have shown that thieno[2,3-c]pyridine derivatives can act as flavor enhancers in food products. This compound has been identified as a potential flavor modifier due to its unique sensory profile.
Case Study: Flavor Enhancement in Food Products
A patent application highlighted the use of this compound as a flavor enhancer in beverages and snacks. Sensory evaluation tests indicated a significant improvement in taste profiles when this compound was added .
Mechanism of Action
The mechanism by which diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Schiff Base Derivatives
Schiff base ligands derived from the same 2-amino precursor are the most extensively studied analogues. These are synthesized via condensation with aromatic aldehydes:
Comparison with Target Compound :
- Biological activity may differ: Schiff bases exhibit enzyme inhibition via metal chelation, while the cinnamamido group may engage in π-π stacking or hydrophobic interactions.
Substituent Variations at the 2-Position
Variations in the 2-position substituent significantly alter physicochemical and biological properties:
Comparison with Target Compound :
- The cinnamamido group (aromatic, planar) may improve DNA intercalation or receptor binding compared to smaller substituents (e.g., bromo or methoxy).
- Higher molecular weight and steric bulk could reduce solubility but enhance target specificity.
Ester Group Modifications
Variations in ester groups at the 3- and 6-positions influence solubility and metabolic stability:
Comparison with Target Compound :
Metal Complexes
Schiff base ligands form bioactive metal complexes, unlike the target compound:
Comparison with Target Compound :
- The absence of a metal-coordinating group in the target compound limits its utility in catalysis but may reduce toxicity risks.
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features
- Functional Groups : The presence of a cinnamamido group enhances its interaction with biological targets.
- Thieno[2,3-c]pyridine Core : This bicyclic structure is known for various pharmacological activities.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit tyrosinase, an enzyme critical in melanin production.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Cytotoxicity : Research indicates variable cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of tyrosinase activity by 96% at 0.88 µM concentration | In vitro assays on B16F10 melanoma cells |
| Study 2 | Demonstrated antioxidant activity with IC50 values comparable to standard antioxidants | DPPH radical scavenging assay |
| Study 3 | Cytotoxic effects observed in breast cancer cell lines with IC50 values ranging from 10 to 50 µM | MTT assay for cell viability |
Detailed Research Insights
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase was significantly higher than that of kojic acid, a well-known tyrosinase inhibitor. The IC50 value of diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was found to be 0.88 µM, indicating it is approximately 100 times more potent than kojic acid in this regard .
- Antioxidant Activity : The antioxidant capacity was evaluated using DPPH assays where the compound showed significant free radical scavenging ability. This property is crucial for mitigating oxidative damage in cells and may have implications for age-related diseases and skin health .
- Cytotoxic Effects : In various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited selective cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
